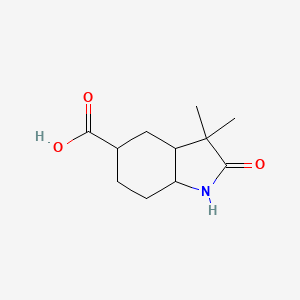

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Métodos De Preparación

The synthesis of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Other methods include the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents, and the Madelung indole synthesis, which involves the cyclization of N-aryl amides .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

This compound’s unique structure and reactivity make it distinct from these similar compounds, offering unique applications and potential in various fields.

Actividad Biológica

3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula: C11H15NO3

Molecular Weight: 209.25 g/mol

CAS Number: 879406-86-7

The compound exhibits various biological activities primarily through its interaction with specific biological targets. The following mechanisms have been identified:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase effectively. This suggests that similar structural analogs may possess antiviral properties due to their ability to chelate metal ions essential for viral enzyme activity .

- Antitumor Effects : Compounds with indole scaffolds have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that modifications at specific positions on the indole ring can enhance antitumor activity by improving cellular uptake and interaction with tumor cells .

- Neuroprotective Properties : Some studies suggest that compounds derived from indole structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | 0.13 | |

| Antitumor | KNS42 Cell Line | 0.33 | |

| Neuroprotection | Oxidative Stress Reduction | Not specified |

Case Studies

- Antiviral Activity Study : In a study focused on the antiviral potential of indole derivatives, this compound was evaluated for its ability to inhibit HIV integrase. The results showed a significant reduction in viral replication at low concentrations (IC50 = 0.13 μM), indicating its potential as a lead compound for antiviral drug development .

- Antitumor Evaluation : Another study assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The compound exhibited notable cytotoxicity against KNS42 cells with an IC50 value of 0.33 μM. This suggests that structural modifications could enhance its efficacy against different cancer types .

Propiedades

IUPAC Name |

3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIXMLOBUMALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC2NC1=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.